Superior Formulation Thermal Stability of Retinyl Linoleate vs. Retinyl Palmitate, Retinyl Acetate, and Retinyl Propionate at 43°C
Retinyl linoleate demonstrates unequivocal thermal stability superiority over saturated retinyl esters and retinol itself in cosmetic formulations. According to EP0807429B1, a composition containing retinyl linoleate remained stable and active for at least 4 weeks at 43°C [1]. In contrast, under identical inventive formulation conditions, retinyl palmitate, retinyl acetate, retinyl propionate, and retinol were explicitly noted as 'not stable and thus lose activity' [1]. This stability differential is attributed to the unsaturated nature of the linoleate moiety, which confers distinct physicochemical properties absent in saturated fatty acid esters like palmitate.
| Evidence Dimension | Formulation stability under accelerated thermal stress (43°C) |
|---|---|
| Target Compound Data | Stable and remains active for at least 4 weeks at 43°C |
| Comparator Or Baseline | Retinyl palmitate, retinyl acetate, retinyl propionate, and retinol: not stable and lose activity in the inventive formulas |
| Quantified Difference | Qualitative binary outcome: stable vs. unstable under identical formulation and storage conditions |
| Conditions | Cosmetic composition containing an unsaturated C18-C30 fatty acid ester of retinol in a cosmetically acceptable carrier; accelerated stability testing at 43°C |
Why This Matters
Formulators requiring a retinoid active with proven thermal stability during manufacturing, shipping, and shelf-life in warm climates should prioritize retinyl linoleate over saturated esters, which demonstrably fail under the same elevated temperature conditions.
- [1] Unilever NV (Elizabeth Arden Co., Division of Conopco, Inc.). Cosmetic composition with a retinol fatty acid ester. European Patent EP0807429B1. 1999. View Source
